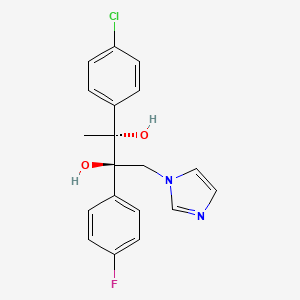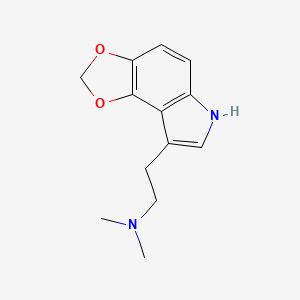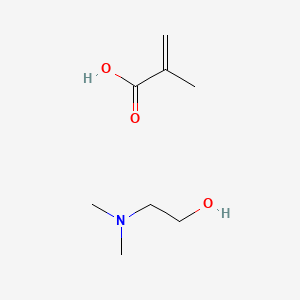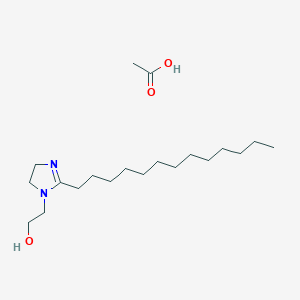
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.2784 g/mol . This compound is characterized by the presence of a nitro group, a pentyloxy group, and a phenyl ring attached to an ethanone moiety. It is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- typically involves the nitration of a precursor compound followed by the introduction of the pentyloxy group. One common method involves the nitration of 4-pentyloxyacetophenone using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- are not widely documented, the general approach would involve large-scale nitration and etherification processes. These methods would be optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, Lewis acids like AlCl3.
Coupling: Boronic acids, palladium catalysts, and bases like K2CO3.
Major Products
Reduction: 1-(3-amino-4-(pentyloxy)phenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, making it a useful tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
1-(4-(pentyloxy)phenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(3-nitrophenyl)ethanone: Lacks the pentyloxy group, affecting its solubility and membrane permeability.
Uniqueness
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is unique due to the combination of its nitro and pentyloxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific functional group interactions are required .
Properties
CAS No. |
134221-17-3 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(3-nitro-4-pentoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-3-4-5-8-18-13-7-6-11(10(2)15)9-12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
AVKIIUSQUDFDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















